2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

Catalog No.
S712229
CAS No.
180576-05-0
M.F
C21H22N2O4
M. Wt
366.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin...

CAS Number

180576-05-0

Product Name

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C21H22N2O4/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,25)

InChI Key

XNWPGFGLHGFRRP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Molecular Structure Analysis

The key features of the molecule include:

  • A central piperazine ring, a six-membered heterocyclic ring containing two nitrogen atoms.
  • An acetic acid group (CH3COOH) attached to one carbon of the piperazine ring.
  • An Fmoc group (Fluorenylmethoxycarbonyl) linked to the other nitrogen atom of the piperazine ring via a methoxycarbonyl linkage (CH3O-CO-). The Fmoc group itself consists of a fluorene moiety (three fused benzene rings) linked to a methoxycarbonyl group through a methylene bridge (CH2). []

This structure suggests potential functionalities like:

  • Acid-base properties due to the presence of a carboxylic acid group (acetic acid) and a secondary amine (piperazine).
  • Potential for hydrogen bonding due to the presence of amide carbonyls and NH groups.

Chemical Reactions Analysis

  • Cleavage of the Fmoc group: The Fmoc group is a common protecting group in peptide synthesis. It can be cleaved under specific basic or acidic conditions to reveal the free amine group in the piperazine ring.
  • Acid-base reactions: The carboxylic acid group can participate in acid-base reactions, donating a proton (H+) to act as an acid or accepting a proton to act as a base.
  • Amide bond formation: The carboxylic acid group can react with primary amines to form amide bonds, potentially relevant in peptide synthesis.

Physical And Chemical Properties Analysis

  • Solid state: Likely a solid at room temperature due to the presence of multiple polar groups.
  • Solubility: Potentially soluble in polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to the presence of amide and amine functionalities. Solubility in water might depend on the pH due to the acidic and basic groups.
  • Stability: The molecule might be stable under neutral conditions. However, the Fmoc group can be cleaved under specific basic or acidic conditions.
  • Organic Synthesis

    The molecule contains a piperazine ring, a common functional group in various pharmaceuticals and drug candidates. The presence of a carboxylic acid group further enhances its potential as a building block for more complex organic molecules. Research in this area might involve using 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid as a starting material for synthesizing novel bioactive compounds.

  • Chemical Biology

    The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a well-established protecting group in organic chemistry, particularly in solid-phase peptide synthesis. This suggests that 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid could be useful as a temporary protecting group for piperazine derivatives during chemical synthesis [].

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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